Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate
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Overview
Description
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-(aminomethyl)-1H-imidazole. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Formation of imine derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(aminomethyl)-1h-imidazol-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the amino group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1H-imidazol-1-yl)acetate
- Methyl 2-(2-(aminomethyl)-1H-imidazol-1-yl)acetate
- Ethyl 2-(2-(methylamino)-1H-imidazol-1-yl)acetate
Uniqueness
This compound is unique due to the presence of both an ester group and an aminomethyl group attached to the imidazole ring
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
ethyl 2-[2-(aminomethyl)imidazol-1-yl]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-2-13-8(12)6-11-4-3-10-7(11)5-9/h3-4H,2,5-6,9H2,1H3 |
InChI Key |
PTURAHSEJVESQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1CN |
Origin of Product |
United States |
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